molecular formula C8H15NO3 B12538332 cyclohexylmethyl N-hydroxycarbamate

cyclohexylmethyl N-hydroxycarbamate

Cat. No.: B12538332
M. Wt: 173.21 g/mol
InChI Key: LUGCQOZLLGJAFC-UHFFFAOYSA-N
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Description

Cyclohexylmethyl N-hydroxycarbamate (CAS: 869111-30-8) is a carbamate derivative synthesized via the reaction of hydroxylamine hydrochloride and imidazole with intermediate compounds under rhodium-catalyzed conditions . Key analytical data include a melting point of 33–34°C and distinct NMR profiles:

  • ¹H NMR (CDCl₃, 300 MHz): δ 0.85–1.90 (m, 11H, cyclohexylmethyl), 3.99 (dd, 2H, CH₂O), 7.03–7.28 (br s, 2H, NH and OH) .
  • ¹³C NMR: Resonances consistent with a carbamate group and cyclohexylmethyl moiety .

This compound is a critical intermediate in synthesizing spirocyclic oxazolidinones and has been explored for its biological activities, particularly in enzyme inhibition .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

cyclohexylmethyl N-hydroxycarbamate

InChI

InChI=1S/C8H15NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h7,11H,1-6H2,(H,9,10)

InChI Key

LUGCQOZLLGJAFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylmethyl N-hydroxycarbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanemethanol with 1,1’-carbonyldiimidazole in the presence of acetonitrile. The reaction is typically carried out under nitrogen atmosphere and cooled with an ice bath to maintain the reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl N-hydroxycarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

Cyclohexylmethyl N-hydroxycarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexylmethyl N-hydroxycarbamate involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues with Cyclohexylmethyl Motifs

The cyclohexylmethyl group enhances bioactivity across diverse therapeutic contexts:

Compound Target Activity IC₅₀/Activity Reference
Cyclohexylmethyl N-hydroxycarbamate derivatives Bacterial neurite outgrowth inhibition 0.05 µM (Compound 1)
HDAC inhibitor 9g HDAC inhibition (Hela cells) 0.391 µM
1-(Cyclohexylmethyl)-3-phenylurea Antimycobacterial activity MIC = 1.5–3.12 µM
  • Key Findings :
    • Cyclohexylmethyl-substituted compounds exhibit 10–250-fold higher potency than parent structures lacking this group (e.g., luteolin IC₅₀ = 4.4 µM vs. compound 1 IC₅₀ = 0.05 µM) .
    • In HDAC inhibitors, replacing ethyl with cyclohexylmethyl improved IC₅₀ values from ~2.385 µM to 0.391 µM .

Comparison with Other N-Hydroxycarbamates

Compound Toxicity Profile Reference
Ethyl N-hydroxycarbamate Potent teratogen (hamsters)
Vinyl carbamate Carcinogenic (rodents)
This compound No direct toxicity data; used in enzyme inhibition studies
  • Key Insight: While ethyl and vinyl carbamates are carcinogenic/teratogenic, cyclohexylmethyl derivatives are primarily studied for therapeutic applications, suggesting a safer profile .

Substituent Effects on Bioactivity

The cyclohexylmethyl group’s bulk and hydrophobicity enhance target binding:

  • Antimicrobial Activity : 1-(Cyclohexylmethyl)-3-phenylurea derivatives show broad-spectrum activity against Mycobacterium tuberculosis (MIC = 1.5–3.12 µM) .
  • HDAC Inhibition : Cyclohexylmethyl substituents improve IC₅₀ values by 5–10× compared to smaller alkyl groups (e.g., ethyl) .

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